

An In-Depth Technical Guide to 2,6-Dihydroxyquinoline: Synthesis, Properties, and Applications

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Compound of Interest	
Compound Name:	2,6-Dihydroxyquinoline
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For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on **2,6-dihydroxyquinoline** (CAS No: 19315-93-6), a versatile heterocyclic compound with significant potential in medicinal chemistry, materials science, and analytical chemistry. As a key structural motif, it acts as a precursor for novel therapeutic agents and functional materials. This document provides an in-depth exploration of its chemical properties, validated synthesis protocols, spectroscopic signature, and key applications, grounded in authoritative scientific literature.

Core Molecular and Physical Properties

2,6-Dihydroxyquinoline is a quinoline derivative where hydrogen atoms at positions 2 and 6 are substituted by hydroxyl groups. A critical aspect of its structure is the existence of keto-enol tautomerism. In solution and solid states, it predominantly exists as the 6-hydroxy-2(1H)-quinolinone tautomer, which dictates its reactivity and spectroscopic properties.[\[1\]](#)

Table 1: Physicochemical and Identification Data for **2,6-Dihydroxyquinoline**

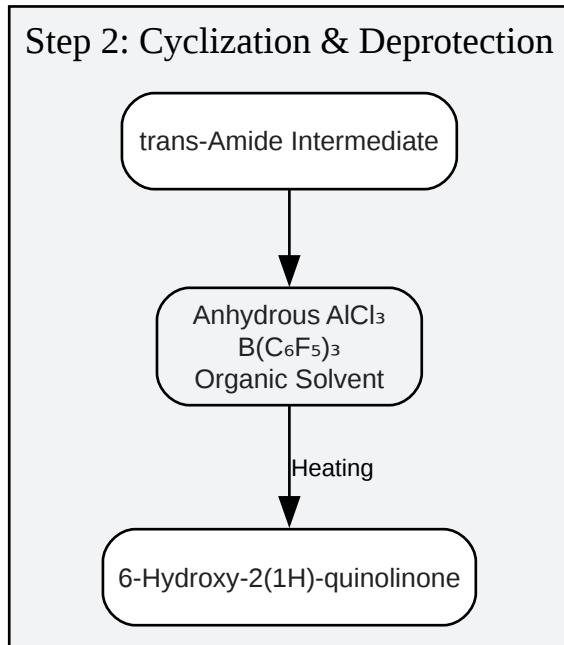
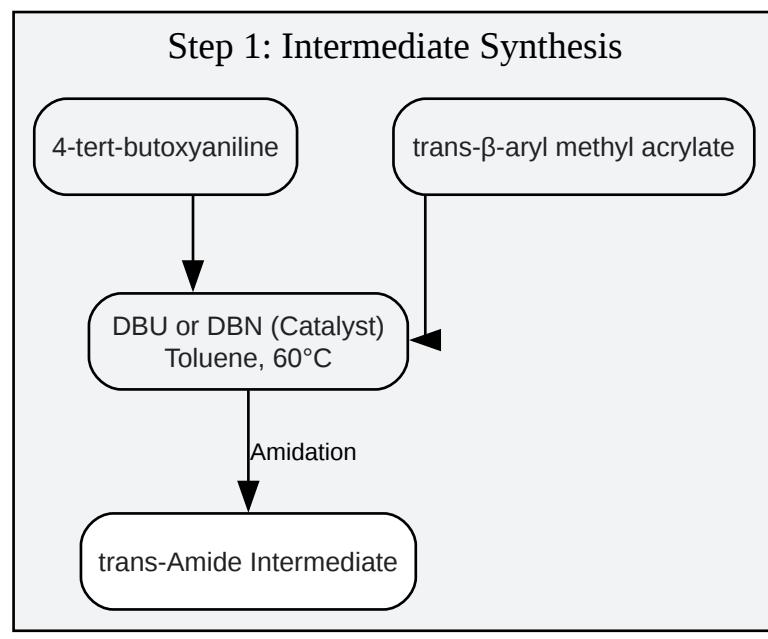
Property	Value	Source(s)
CAS Number	19315-93-6	[2] [3]
Molecular Formula	C ₉ H ₇ NO ₂	[2] [3]
Molecular Weight	161.16 g/mol	[2] [3]
IUPAC Name	6-hydroxy-1H-quinolin-2-one	[2]
Synonyms	2,6-Quinolinediol, 6-Hydroxycarbostyryl	[2] [3]
Appearance	Off-white to orange to brown powder	[3]
Melting Point	>300 °C	[3]
Purity (Typical)	≥ 98% (HPLC)	[3]

Synthesis of 6-Hydroxy-2(1H)-quinolinone: A Validated Protocol

The synthesis of 6-hydroxy-2(1H)-quinolinone is critical for its application as a precursor in drug development and materials science.[\[4\]](#) A robust two-step synthetic pathway has been developed, offering a reliable route to this key intermediate.[\[4\]](#)

Synthesis Workflow

The synthesis involves an initial DBU-catalyzed reaction to form a trans-amide intermediate, followed by an aluminum trichloride-mediated cyclization and demethylation to yield the final product.



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Caption: High-level workflow for the synthesis of 6-Hydroxy-2(1H)-quinolinone.

Detailed Experimental Protocol

This protocol is adapted from a validated synthetic method.[\[4\]](#)

Step 1: Synthesis of the trans-Amide Intermediate

- Reagent Preparation: To a 500 mL three-necked flask, add 330 mL of toluene, 33.0 g (0.20 mol) of 4-tert-butoxyaniline, 45.6 g (0.24 mol) of methyl trans-2-ethylphenylacrylate, and 6.0 g of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
 - Causality: Toluene serves as the solvent. 4-tert-butoxyaniline provides the aniline moiety with a protected hydroxyl group to prevent side reactions. DBU is a non-nucleophilic base that catalyzes the amidation reaction. An excess of the acrylate ensures complete consumption of the aniline.
- Reaction: Heat the mixture to 60 °C and stir for 1 hour.
- Work-up and Purification: After cooling, concentrate the mixture under reduced pressure to remove toluene. Recrystallize the crude product from a methylene chloride/methanol mixture to yield the white solid trans-amide intermediate. An expected yield is approximately 56.3 g (87%).^[4]

Step 2: Synthesis of 6-Hydroxy-2(1H)-quinolinone

- Reaction Setup: In a suitable reaction vessel, dissolve the trans-amide intermediate from Step 1 in an appropriate organic solvent.
- Cyclization: Add anhydrous aluminum trichloride ($AlCl_3$) and a catalytic amount of tris(pentafluorophenyl)borane ($B(C_6F_5)_3$).
 - Causality: Anhydrous $AlCl_3$ is a strong Lewis acid that promotes both the intramolecular Friedel-Crafts-type cyclization to form the quinolinone ring and the cleavage of the tert-butoxy protecting group to reveal the 6-hydroxyl group. $B(C_6F_5)_3$ can act as a co-catalyst to enhance the efficiency of the Lewis acid-mediated reactions.
- Reaction: Heat the reaction mixture to facilitate the cyclization and deprotection.
- Purification: Upon reaction completion, the final product, 6-hydroxy-2(1H)-quinolinone, is isolated and purified using standard techniques such as recrystallization.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of **2,6-dihydroxyquinoline**. The predominance of the 6-hydroxy-2(1H)-quinolinone tautomer is reflected in its spectroscopic data.

Table 2: Key Spectroscopic Data for 6-Hydroxy-2(1H)-quinolinone

Spectroscopy	Key Peaks / Signals	Interpretation
IR (Infrared)	~3400-3200 cm ⁻¹ (broad)~1650 cm ⁻¹ (strong)~1600-1450 cm ⁻¹	O-H (hydroxyl) and N-H stretchingC=O (amide carbonyl) stretchingC=C aromatic ring stretching
¹ H NMR	Signals in the aromatic region (δ 6.5-8.0 ppm) A broad singlet for the N-H proton A singlet for the O-H proton	Aromatic protons of the quinoline ring Amide proton Phenolic proton
¹³ C NMR	Signal > 160 ppm Signals in the aromatic region (δ 110-155 ppm)	Amide carbonyl carbon (C2) Aromatic carbons
UV-Vis	~289 nm, ~326 nm	π-π* transitions within the aromatic system

Note: Exact peak positions can vary based on the solvent and instrument used. The data presented is based on typical values for this class of compounds.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

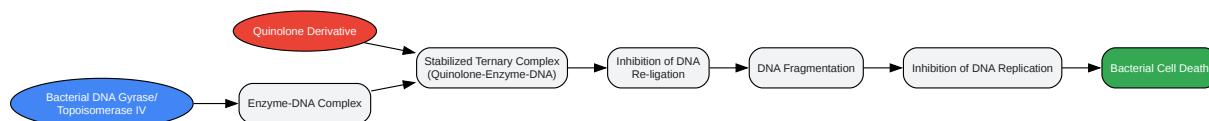
Key Applications in Research and Development

The unique structure of **2,6-dihydroxyquinoline** makes it a valuable molecule in several scientific fields, primarily as an antimicrobial agent and a fluorescent sensor.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Quinoline and quinolone derivatives are a well-established class of antibacterial agents.[\[8\]](#) Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[\[4\]](#)

- Mechanism of Action: These enzymes are crucial for managing DNA topology during replication, transcription, and repair. They introduce negative supercoils into bacterial DNA and relax positive supercoils that accumulate ahead of the replication fork. Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved. This leads to the fragmentation of bacterial DNA, inhibition of DNA synthesis, and ultimately, cell death.[4][9]



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Caption: Mechanism of action for quinolone-based antimicrobial agents.

Table 3: Representative Antimicrobial Activity of Quinolone Derivatives

Compound Class	Organism	MIC (μ g/mL)	Reference
Quinolinequinones (QQ1, QQ5, QQ6)	Staphylococcus aureus	1.22	[8]
Quinolinequinones (QQ6)	Enterococcus faecalis	4.88	[8]
Quinoline-based hybrid (7b)	Staphylococcus aureus	2.0	[10]
Quinoline-based hybrid (7c, 7d)	Cryptococcus neoformans	15.6	[10]
((BpA) ₂ bp)Cu Complex	Escherichia coli	46.87	[11]
(MIC: Minimum Inhibitory Concentration. Data is for representative quinoline derivatives to illustrate potential efficacy.)			

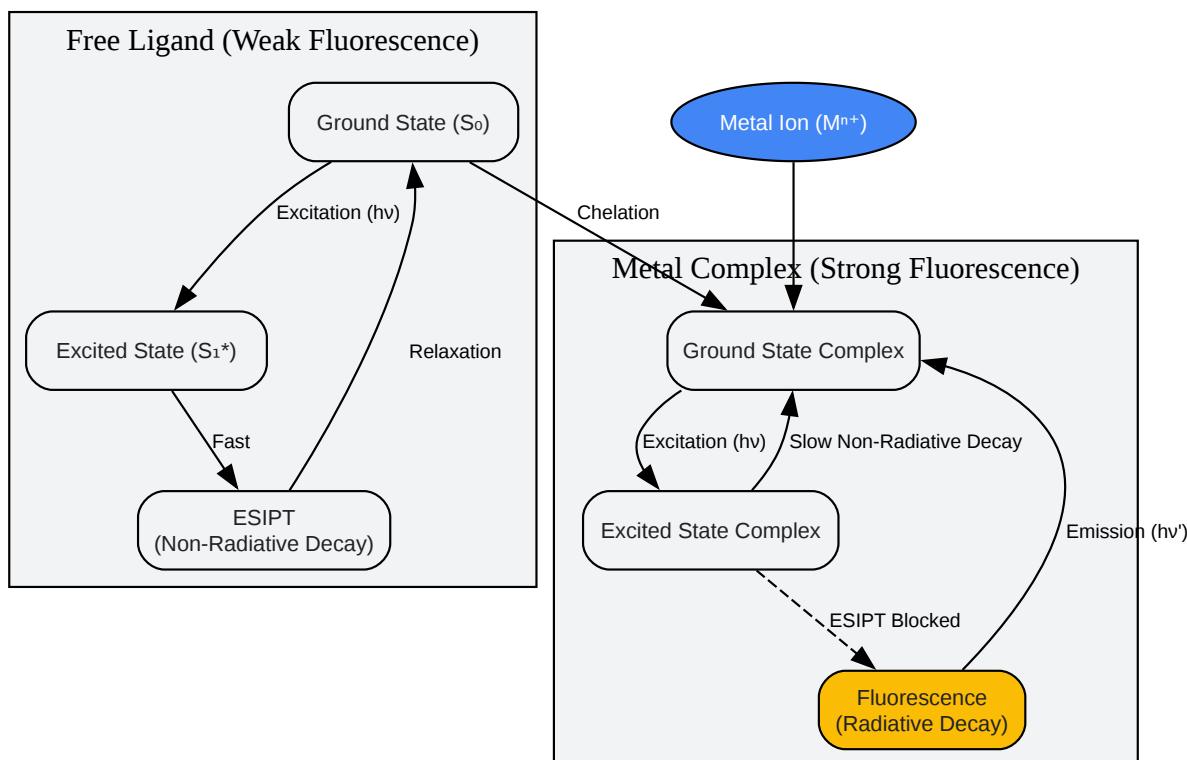
Experimental Protocol: Broth Microdilution for MIC Determination

- Preparation: Prepare a stock solution of **2,6-dihydroxyquinoline** in DMSO. Serially dilute the compound in a 96-well microtiter plate using sterile Mueller-Hinton broth to achieve a range of concentrations.
- Inoculation: Adjust a log-phase bacterial culture to a concentration of approximately 5×10^5 CFU/mL and add it to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Fluorescent Sensor for Metal Ion Detection

Hydroxyquinoline derivatives are renowned for their use as fluorescent chemosensors for detecting metal ions.[12][13] **2,6-Dihydroxyquinoline**'s structure is conducive to forming stable complexes with various metal ions, leading to significant changes in its photophysical properties.

- Mechanism of Fluorescence - CHEF: The fluorescence of many hydroxyquinolines is typically weak due to an efficient Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[14] Upon chelation with a metal ion, this proton transfer pathway is blocked. This inhibition of a non-radiative decay process leads to a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[14][15] This "turn-on" response is highly desirable for sensor applications.



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Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism in hydroxyquinoline sensors.

Table 4: Representative Performance of Hydroxyquinoline-Based Fluorescent Probes

Probe Derivative	Target Ion	Detection Limit (LOD)	Solvent System	Reference
RhBQ	Cr ³⁺	2.12 × 10 ⁻⁸ M	ACN/H ₂ O (9:1)	[12]
Aptamer-based sensor	Hg ²⁺	10 nM	Aqueous	[16]
(Data is for representative hydroxyquinoline derivatives to illustrate potential performance.)				

Experimental Protocol: Fluorometric Assay for Metal Ion Detection

- Instrumentation: Use a spectrofluorometer to measure fluorescence intensity.
- Reagent Preparation: Prepare a stock solution of **2,6-dihydroxyquinoline** (e.g., 1 mM in DMSO or ethanol) and stock solutions of the target metal ion and potential interfering ions in a suitable buffer.
- Titration: In a cuvette containing the buffer solution, add a fixed concentration of the **2,6-dihydroxyquinoline** probe. Record the fluorescence spectrum. Sequentially add aliquots of the target metal ion stock solution, recording the spectrum after each addition.
- Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a calibration curve and determine the limit of detection (LOD).

Safety and Handling

Proper handling of **2,6-dihydroxyquinoline** is essential in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use.

- Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.[\[2\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

2,6-Dihydroxyquinoline, existing predominantly as its 6-hydroxy-2(1H)-quinolinone tautomer, is a compound of significant scientific interest. Its accessible synthesis, coupled with its inherent antimicrobial and fluorescent properties, makes it a valuable building block for the development of new pharmaceuticals and advanced analytical tools. The mechanisms underlying its biological and photophysical activities—DNA gyrase inhibition and chelation-enhanced fluorescence—provide a rational basis for the design of novel derivatives with enhanced potency and selectivity. This guide provides the foundational knowledge and practical protocols for researchers to effectively synthesize, characterize, and utilize this versatile chemical scaffold.

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